molecular formula C18H22N6O B12473924 2-{4-[1-(3-Methylphenyl)pyrazolo[3,4-D]pyrimidin-4-YL]piperazin-1-YL}ethanol

2-{4-[1-(3-Methylphenyl)pyrazolo[3,4-D]pyrimidin-4-YL]piperazin-1-YL}ethanol

Cat. No.: B12473924
M. Wt: 338.4 g/mol
InChI Key: FZJHGFSWZSSOJV-UHFFFAOYSA-N
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Description

2-{4-[1-(3-Methylphenyl)pyrazolo[3,4-D]pyrimidin-4-YL]piperazin-1-YL}ethanol is a complex organic compound featuring a pyrazolo[3,4-d]pyrimidine core.

Chemical Reactions Analysis

Types of Reactions

2-{4-[1-(3-Methylphenyl)pyrazolo[3,4-D]pyrimidin-4-YL]piperazin-1-YL}ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). Reaction conditions typically involve controlled temperatures, appropriate solvents (e.g., DMF, toluene), and sometimes catalysts .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

2-{4-[1-(3-Methylphenyl)pyrazolo[3,4-D]pyrimidin-4-YL]piperazin-1-YL}ethanol has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through inhibition of cyclin-dependent kinase 2 (CDK2). It binds to the active site of CDK2, preventing the phosphorylation of target proteins necessary for cell cycle progression. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{4-[1-(3-Methylphenyl)pyrazolo[3,4-D]pyrimidin-4-YL]piperazin-1-YL}ethanol is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity towards CDK2 compared to other similar compounds .

Properties

Molecular Formula

C18H22N6O

Molecular Weight

338.4 g/mol

IUPAC Name

2-[4-[1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]piperazin-1-yl]ethanol

InChI

InChI=1S/C18H22N6O/c1-14-3-2-4-15(11-14)24-18-16(12-21-24)17(19-13-20-18)23-7-5-22(6-8-23)9-10-25/h2-4,11-13,25H,5-10H2,1H3

InChI Key

FZJHGFSWZSSOJV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C3=C(C=N2)C(=NC=N3)N4CCN(CC4)CCO

Origin of Product

United States

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